molecular formula C17H20N2O8 B12736563 4-Hydroxyantipyrine glucuronide CAS No. 28070-40-8

4-Hydroxyantipyrine glucuronide

Cat. No.: B12736563
CAS No.: 28070-40-8
M. Wt: 380.3 g/mol
InChI Key: XVEWXARTQXMHQC-IZURVTBUSA-N
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Description

Chemical Identity and Structural Characterization

This compound (CAS 28070-40-8) is a glucuronide conjugate with the molecular formula $$ \text{C}{17}\text{H}{20}\text{N}{2}\text{O}{8} $$ and a molecular weight of 380.3 g/mol. Its structure consists of 4-hydroxyantipyrine (1,5-dimethyl-2-phenyl-4-hydroxy-1H-pyrazol-3-one) linked via a β-glycosidic bond to glucuronic acid (Figure 1). The parent compound, 4-hydroxyantipyrine, features a pyrazolone ring substituted with methyl, phenyl, and hydroxyl groups, with a melting point of 184–186°C and a predicted pKa of 11.99.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{17}\text{H}{20}\text{N}{2}\text{O}{8} $$
Molecular Weight 380.3 g/mol
CAS Registry Number 28070-40-8
Solubility Soluble in polar solvents

The glucuronidation occurs at the 4-hydroxy position of the pyrazolone ring, rendering the metabolite more hydrophilic for renal excretion. Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the glucuronic acid linkage, while mass spectrometry identifies the intact conjugate through characteristic fragmentation patterns.

Historical Context in Pharmacological Research

Antipyrine, first synthesized in 1883, gained prominence as a model substrate for studying hepatic oxidative metabolism due to its predictable pharmacokinetics and minimal protein binding. By the 1980s, researchers isolated this compound from human and rat urine, establishing its role in phase II metabolism. Early chromatographic methods, including silica gel chromatography, enabled the separation of glucuronide and sulfate conjugates, revealing species-specific differences: rats predominantly form sulfates, while humans favor glucuronidation.

The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry, later permitted quantitative assessment of this metabolite in biological matrices. These advancements correlated glucuronide levels with UDP-glucuronosyltransferase (UGT) activity, particularly UGT1A and UGT2B isoforms.

Role as a Key Metabolite of Antipyrine

Antipyrine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily yielding 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine. 4-Hydroxylation, mediated mainly by CYP3A4 and CYP1A2, produces the intermediate 4-hydroxyantipyrine, which is subsequently glucuronidated by UGTs.

Table 2: Enzymatic Pathways in Antipyrine Metabolism

Metabolite Primary Enzymes
4-Hydroxyantipyrine CYP3A4, CYP1A2
This compound UGT1A, UGT2B
Norantipyrine CYP2C8/9/18

In vitro studies using human liver microsomes demonstrate that glucuronidation follows Michaelis-Menten kinetics, with a $$ V{\text{max}} $$ of 1.54 nmol·mg⁻¹·min⁻¹ and a $$ Km $$ of 39.6 mmol/L for 4-hydroxyantipyrine. This metabolite’s urinary excretion accounts for 20–30% of the administered antipyrine dose in humans, underscoring its significance in metabolic clearance. Piperine, an inhibitor of UGT activity, reduces glucuronidation rates by depleting intracellular UDP-glucuronic acid, highlighting the dependency on cofactor availability.

Properties

CAS No.

28070-40-8

Molecular Formula

C17H20N2O8

Molecular Weight

380.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H20N2O8/c1-8-13(15(23)19(18(8)2)9-6-4-3-5-7-9)26-17-12(22)10(20)11(21)14(27-17)16(24)25/h3-7,10-12,14,17,20-22H,1-2H3,(H,24,25)/t10-,11-,12+,14-,17+/m0/s1

InChI Key

XVEWXARTQXMHQC-IZURVTBUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyantipyrine glucuronide typically involves the enzymatic glucuronidation of 4-Hydroxyantipyrine. This process is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic pathways but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyantipyrine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .

Common Reagents and Conditions

The glucuronidation reaction requires UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .

Major Products

The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate 4-Hydroxyantipyrine and glucuronic acid .

Mechanism of Action

4-Hydroxyantipyrine glucuronide exerts its effects primarily through its role in the detoxification and excretion of 4-Hydroxyantipyrine. The glucuronidation process increases the solubility of 4-Hydroxyantipyrine, facilitating its excretion via urine. This mechanism involves the molecular target UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to 4-Hydroxyantipyrine .

Comparison with Similar Compounds

Data Tables

Table 1: Degradation Half-Lives of Selected Glucuronides and Glucosides
Compound Class Substituents t1/2 (h) Reference
Acyl glucuronide Di-methylated 23.3
Acyl glucoside Di-methylated 16.0
Estradiol-17β-glucuronide - Steady-state in 2 h
Table 2: UGT Catalytic Efficiency for Quercetin Glucuronidation
UGT Isoform Catalytic Efficiency (kcat/Km) Order
UGT1A9 3-O > 7-O > 3′-O > 4′-O
UGT1A3 3′-O > 3-O > 4′-O > 7-O

Adapted from

Table 3: Antioxidant Contribution of Flavonoid Glucuronides
Compound Antioxidant Contribution (% Total Flavonoids)
5,3′,4′-Trihydroxy-3-methoxyflavone-4′-glucuronide 34%
Spinacetin-4′-glucuronide 53%

Adapted from

Q & A

Q. What analytical methods are recommended for detecting 4-Hydroxyantipyrine glucuronide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites like this compound. Key steps include:

  • Hydrolysis : Use β-glucuronidase enzymes (e.g., Helix pomatia or E. coli sources) to cleave the glucuronide moiety. Optimal conditions (pH 5.0–6.0, 37°C, 12–18 hours) are critical to avoid incomplete hydrolysis or analyte degradation .
  • Chromatographic retention : Reversed-phase HPLC with columns like Purospher® STAR RP-18 or hydrophilic interaction liquid chromatography (HILIC) improves retention of polar glucuronides .
  • Validation : Include matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to account for ion suppression/enhancement in LC-MS/MS .

Q. Which enzymes are responsible for the glucuronidation of 4-Hydroxyantipyrine?

UDP-glucuronosyltransferases (UGTs), particularly UGT1A and UGT2B subfamilies, catalyze glucuronidation. For example:

  • UGT1A1 and UGT1A3 are implicated in conjugating structurally similar compounds like statins and SN-38 .
  • Enzyme specificity can be confirmed using recombinant UGT isoforms or human liver microsomes with selective inhibitors .

Advanced Research Questions

Q. How can researchers address variability in pharmacokinetic data for this compound?

Key factors influencing variability include:

  • CYP phenotype : Interindividual differences in cytochrome P450 enzymes (e.g., CYP2C9/19) that generate phase I metabolites like 4-Hydroxyantipyrine. Pre-screening subjects for CYP polymorphisms reduces variability .
  • Urinary normalization : Correct glucuronide concentrations for creatinine levels to account for renal function differences .
  • Sampling timing : Account for lag times (30–60 minutes) between hepatic glucuronide synthesis and urinary excretion .

Q. What experimental strategies differentiate structural isomers like this compound and 3-Hydroxymethylantipyrine glucuronide?

  • Mass spectrometry : Use fragmentation patterns in field desorption (FD-MS) or fast atom bombardment (FAB-MS). For example, this compound shows distinct cleavage at the glucuronide linkage compared to 3-hydroxymethyl analogs .
  • Chromatography : Optimize mobile phase gradients in HILIC to resolve isomeric glucuronides based on polarity differences .

Q. How can Bayesian analysis improve the interpretation of glucuronide enrichment studies?

  • Modeling flux : Apply Markov chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions using 2H^2H-glucuronide positional enrichment (e.g., H5/H2 ratios) .
  • Uncertainty quantification : Generate posterior probability distributions for flux parameters to assess confidence intervals in small sample sizes .

Q. What are the challenges in stabilizing glucuronide metabolites during long-term storage?

  • Urine vs. plasma : Urinary glucuronides are stable at –20°C for ≥4 months, whereas plasma glucose degrades within 1 month. Use protease inhibitors and avoid freeze-thaw cycles .
  • Derivatization : For gas chromatography, stabilize hydrolyzed metabolites via trimethylsilylation or acetylation .

Methodological Optimization

Q. How to optimize β-glucuronidase activity for hydrolysis of this compound?

  • Enzyme source : Compare activity of E. coli (pH 6.0) vs. Helix pomatia (pH 5.0) using spiked urine samples .
  • Kinetic assays : Measure hydrolysis efficiency via time-course experiments (0–24 hours) and validate with LC-MS/MS .

Q. What statistical approaches resolve contradictions in glucuronide quantification across studies?

  • ANOVA/MANOVA : Identify batch effects or inter-laboratory variability in multi-center studies .
  • Meta-analysis : Pool data from independent cohorts using random-effects models, adjusting for covariates like age, sex, and UGT1A1 polymorphisms .

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